molecular formula C18H15FN2O3 B5766599 N-(3-acetylphenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide

N-(3-acetylphenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide

Cat. No. B5766599
M. Wt: 326.3 g/mol
InChI Key: YXQVVZHUPUHMRN-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamide derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(3-acetylphenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide is not fully understood. However, studies have suggested that the compound may exert its effects by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer growth. The compound may also modulate neurotransmitter release and uptake in the brain, leading to its potential therapeutic effects on neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have demonstrated its anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, N-(3-acetylphenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to improve cognitive function and prevent neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-acetylphenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide is its potential therapeutic applications in various diseases. The compound has shown promising results in preclinical studies and may be a viable candidate for drug development. However, there are also limitations to using N-(3-acetylphenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide in lab experiments. The compound may have low solubility and bioavailability, which can affect its efficacy and pharmacokinetics. In addition, the compound may have off-target effects and potential toxicity, which need to be carefully evaluated.

Future Directions

There are several future directions for the research on N-(3-acetylphenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide. One direction is to further investigate the mechanism of action of the compound and its effects on various signaling pathways and enzymes. Another direction is to optimize the synthesis process to improve the yield and purity of the compound. Additionally, future studies can focus on evaluating the efficacy and safety of N-(3-acetylphenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide in animal models and clinical trials. Finally, the compound can be further modified to improve its solubility, bioavailability, and pharmacokinetics.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide involves the reaction of 4-fluorobenzaldehyde with 3-acetylphenylhydroxylamine in the presence of acetic acid and sodium acetate. The resulting product is then treated with ethyl chloroformate and triethylamine to obtain the final compound. The synthesis process has been optimized to yield high purity and yield of N-(3-acetylphenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide.

Scientific Research Applications

N-(3-acetylphenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has shown promising results in scientific research for its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. The compound has also been investigated for its effects on the central nervous system, including its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(3-acetylphenyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-11(22)13-3-2-4-15(9-13)20-18(23)17-10-16(21-24-17)12-5-7-14(19)8-6-12/h2-9,17H,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQVVZHUPUHMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

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